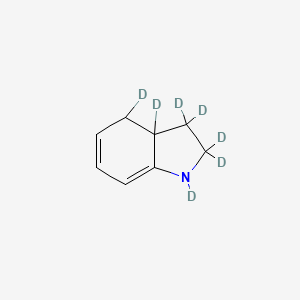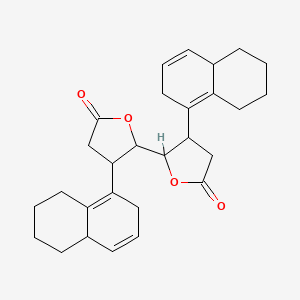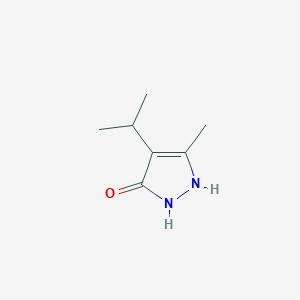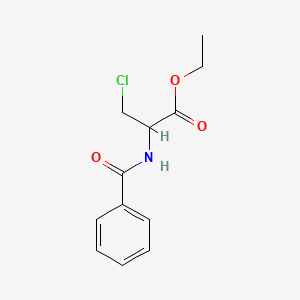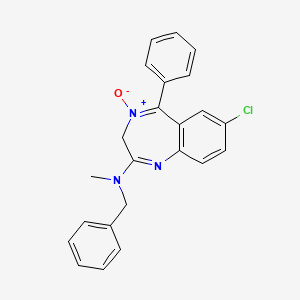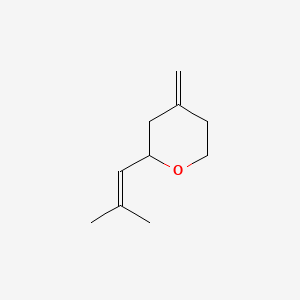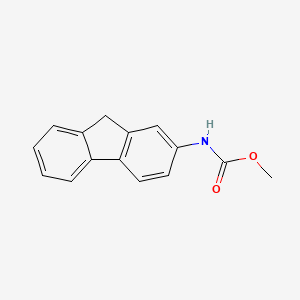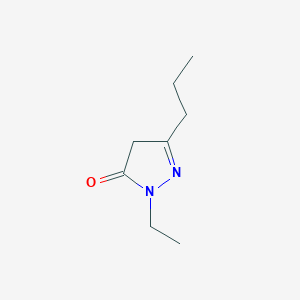
1-Ethyl-3-propyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and one oxygen atom, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by the addition of propyl bromide to introduce the propyl group at the 5-position . The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents at the 3-position.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its use in medicinal chemistry and as a precursor for various pharmaceuticals.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: Used in the synthesis of heterocyclic compounds and exhibits similar biological activities.
Uniqueness
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and propyl groups enhance its lipophilicity and bioavailability, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-ethyl-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-7-6-8(11)10(4-2)9-7/h3-6H2,1-2H3 |
InChI Key |
ZSVLDXSIVLBDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=O)C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


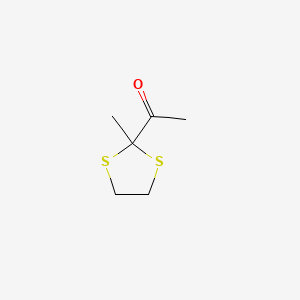
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
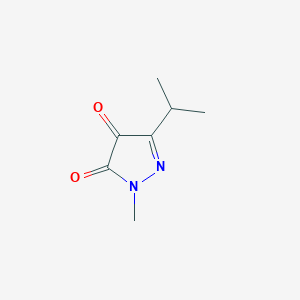
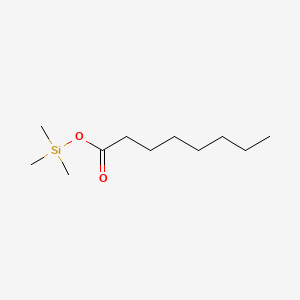
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
